1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole

RIP1 kinase inhibitor necroptosis structure-activity relationship

RIP1 kinase SAR campaigns often lack systematic halogen-variation tools. This 1,3-disubstituted pyrazole solves that with its unique ortho-Cl/ortho-F benzyl pattern, distinct from the lead 2,4-dichloro analog. • Enables paired comparison with regioisomer CAS 957310-65-5 (2-Cl-4-F) to dissect fluorine positional effects on kinase selectivity & metabolic stability. • Catalytic hydrogenation of 3-nitro→3-amino yields a matched molecular pair negative control, isolating the nitro pharmacophore contribution. AldrichCPR rare chemical; AS-IS quality. Confirm identity by ¹H NMR vs. SpectraBase reference before HTS deployment.

Molecular Formula C10H7ClFN3O2
Molecular Weight 255.63
CAS No. 512823-37-9
Cat. No. B2525932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole
CAS512823-37-9
Molecular FormulaC10H7ClFN3O2
Molecular Weight255.63
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)[N+](=O)[O-])F
InChIInChI=1S/C10H7ClFN3O2/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(13-14)15(16)17/h1-5H,6H2
InChIKeyVOXUENUVWRWCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole: Product Overview


1-(2-Chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole (CAS 512823-37-9) is a 1,3-disubstituted pyrazole derivative within the broader class of 1-benzyl-3-nitro-1H-pyrazoles that have been identified as receptor-interacting protein 1 (RIP1) kinase inhibitor scaffolds [1]. The compound bears a characteristic 3-nitro pharmacophore essential for kinase binding along with a 2-chloro-6-fluorobenzyl N1-substituent that differentiates it from the more extensively characterized 2,4-dichlorobenzyl analog (compound 1a). It is distributed by Sigma-Aldrich under the AldrichCPR collection of rare and unique research chemicals . The molecular formula is C₁₀H₇ClFN₃O₂, molecular weight 255.63 g/mol, with a predicted XLogP3 of 2.7 [2].

Scaffold RIP1 kinase inhibitor probe with retained 3-nitro pharmacophore
Workflow SAR expansion beyond 2,4-dichlorobenzyl lead scaffold
Selection Ortho,ortho-Cl/F benzyl pattern for regioisomer selectivity profiling
Verification AldrichCPR rare chemical; identity confirmation by ¹H NMR recommended

Benzyl Substitution Alters RIP1 Kinase Activity


The 1-benzyl-3-nitro-1H-pyrazole class exhibits steep structure-activity relationships (SAR) around the benzyl ring substitution pattern. In the foundational SAR study by Zou et al. (2016), the 2,4-dichlorobenzyl analog (1a) served as the lead RIP1 kinase inhibitor with a Kd of 0.078 μM for the optimized derivative 4b, while numerous other benzyl-substituted variants displayed significantly altered potency [1]. The 2-chloro-6-fluorobenzyl substitution in CAS 512823-37-9 introduces a distinct ortho,ortho-halogen pattern that differs electronically (fluorine vs. chlorine electronegativity) and sterically from the 2,4-dichloro or mono-2-chloro analogs. These differences are expected to translate into differential RIP1 binding affinity, target selectivity, solubility, and metabolic stability—making generic substitution within the class invalid without explicit head-to-head characterization.

2,4-Dichlorobenzyl analog may shift binding pose and RIP1 selectivity; the ortho,ortho-Cl/F pattern is not interchangeable.
2-Chloro-4-fluoro regioisomer shares identical MW and formula; only ¹H NMR can differentiate, risking misidentification.
Analogs lacking the 3-nitro group forfeit RIP1 pharmacophore; class-level activity may not transfer.

1-(2-Chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole vs. Analogs


2-Chloro-6-fluoro vs. 2,4-Dichloro Substitution

The core differentiation of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole arises from its unique 2-chloro-6-fluoro substitution pattern on the benzyl ring, in contrast to the extensively studied 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (compound 1a, CAS 956242-20-9) that was the starting point for SAR optimization in the Zou et al. 2016 study [1]. Compound 1a (2,4-dichloro) demonstrated RIP1 kinase inhibitory activity as the lead inhibitor scaffold, but its 2,4-substitution pattern places both halogen atoms on the same side of the aromatic ring. In the target compound, the 2-chloro-6-fluoro arrangement creates an ortho,ortho-disubstituted pattern that more symmetrically distributes electronic and steric effects around the N1-benzyl attachment point, potentially altering the dihedral angle between the benzyl and pyrazole rings and thereby impacting the binding pose within the RIP1 kinase allosteric pocket.

2-Cl-6-F vs. 2,4-DiCl
Class-level inference
Target: ortho,ortho-Cl/F; MW 255.63. Comparator: 2,4-dichloro; MW 272.08. F (EN 3.98) replaces Cl (EN 3.16).
Supports SAR probing of halogen-electronic effects.
No direct head-to-head RIP1 activity data available.
RIP1 kinase inhibitor necroptosis structure-activity relationship

Computed Physicochemical Profile vs. Analogs

The computed physicochemical properties of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole reveal measurable differences from close structural analogs. The target compound has a predicted density of 1.5±0.1 g/cm³ and a boiling point of 401.5±40.0 °C at 760 mmHg, with a computed LogP of 1.89 (chemsrc) or XLogP3 of 2.7 (PubChem) [1]. The 2,4-dichloro analog is denser (1.54±0.1 g/cm³) with a higher boiling point (434.2±40.0 °C) , while the mono-2-chloro analog has lower density (1.42±0.1 g/cm³) with an intermediate boiling point (408.2±30.0 °C) . The fluorinated analog 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole (CAS 957310-65-5) shares the same molecular formula and molecular weight (255.63 g/mol) but differs in fluorine ring position (para vs. ortho), making the target compound the only member of this isomeric pair with the ortho-fluoro substitution .

Physicochemical Profile
Cross-study comparable
Density: 1.5±0.1 g/cm³. BP: 401.5±40.0 °C. LogP: 1.89. Differs from 2,4-dichloro and 2-chloro analogs.
May influence HPLC retention and solvent selection.
All values computed; experimental verification recommended.
physicochemical profiling compound handling chromatography method development

3-Nitro Group: Essential Pharmacophore for RIP1 Activity

The 3-nitro substituent on the pyrazole ring is an essential pharmacophoric element for RIP1 kinase inhibition across the 1-benzyl-1H-pyrazole series. In the Zou et al. (2016) SAR study, the lead compound 1a (2,4-dichlorobenzyl-3-nitro-1H-pyrazole) and all active derivatives retained the 3-nitro group. The most optimized compound, 4b, achieved a Kd of 0.078 μM against RIP1 kinase and an EC₅₀ of 0.160 μM in a cellular necroptosis inhibition assay [1]. Analogs lacking the nitro group or with the nitro relocated to the 4-position showed markedly reduced or abolished activity, confirming the 3-nitro group as a binding-essential motif likely engaging in critical hydrogen-bond or electrostatic interactions within the RIP1 kinase allosteric binding site. 1-(2-Chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole retains this 3-nitro pharmacophore intact, thereby preserving the core binding competence of the scaffold [2].

3-Nitro Pharmacophore
Class-level inference
3-Nitro present. Lead compound 4b Kd = 0.078 μM vs. RIP1; EC₅₀ = 0.160 μM necroptosis. Absent nitro = inactive.
Binding-essential motif retained; supports RIP1 pathway study fit.
Binary pharmacophore model; target compound activity not directly assayed.
RIP1 kinase pharmacophore necroptosis inhibition nitro group bioreduction

AldrichCPR Rare Chemical Classification

Sigma-Aldrich distributes 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole (Product No. L119962) exclusively under the AldrichCPR (Collection of Rare and Unique Chemicals) program. Sigma-Aldrich explicitly states that this product is provided to early discovery researchers, that no analytical data is collected, and that it is sold 'AS-IS' without warranty of fitness for a particular purpose . This classification distinguishes it from standard Sigma-Aldrich catalog compounds which come with certificates of analysis. In contrast, the closely related analog 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (CAS 956242-20-9) is available from Fluorochem and other suppliers as a standard catalog item , while the mono-2-chloro analog (CAS 957310-67-7) is available from Sigma-Aldrich itself as a regular catalog compound .

AldrichCPR Classification
Data to verify
Sigma-Aldrich AS-IS; no analytical data. Standard catalog items exist for 2,4-dichloro and 2-chloro analogs.
Requires end-user identity and purity verification.
Source review; limited supply channels for this substitution pattern.
compound procurement rare chemicals medicinal chemistry screening

NMR Reference Spectrum for Identity Confirmation

A ¹H NMR spectrum of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole is deposited in the SpectraBase spectral database (Compound ID rSZjb0X269), providing a reference standard for identity verification [1]. This is particularly important because the compound shares its molecular formula and molecular weight (C₁₀H₇ClFN₃O₂, 255.63 g/mol) with the regioisomer 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole (CAS 957310-65-5), making the two compounds indistinguishable by mass spectrometry or elemental analysis alone . The ¹H NMR spectrum provides unambiguous differentiation through characteristic aromatic proton coupling patterns that reflect the ortho-fluoro vs. para-fluoro substitution. In contrast, the 2,4-dichloro analog (MW 272.08) and 2-chloro analog (MW 237.64) are readily distinguishable by mass.

NMR Reference Spectrum
Supporting evidence
¹H NMR available (SpectraBase ID rSZjb0X269). Differentiates from 2-Cl-4-F isomer (identical MW 255.63).
Enables regioisomer identity confirmation.
Minimum requirement for procurement QC given identical MW.
NMR spectroscopy compound identity verification quality control

1-(2-Chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole: Applications


SAR Expansion Beyond 2,4-Dichlorobenzyl Lead

This compound is most appropriately deployed as a structural probe in RIP1 kinase SAR campaigns when the research objective is to explore the effect of replacing the 4-chloro substituent of compound 1a (2,4-dichlorobenzyl-3-nitro-1H-pyrazole) with a 6-fluoro group. The ortho,ortho-disubstituted benzyl motif alters the electronic environment at the N1-methylene bridge and may influence the binding pose within the allosteric RIP1 pocket, as established by the SAR framework of Zou et al. (2016) [1]. Researchers should pair this compound with compound 1a and the mono-2-chloro analog to construct a systematic halogen-variation matrix.

Fluorine Regioisomer Selectivity Profiling

The existence of a closely related 2-chloro-4-fluoro regioisomer (CAS 957310-65-5, identical MW 255.63 ) enables paired comparisons to dissect the contribution of fluorine position (ortho vs. para) to kinase selectivity, metabolic stability, and off-target activity. This is a rare opportunity within the 1-benzyl-3-nitropyrazole series, as most other halogen-substituted analogs lack a same-formula, different-substitution comparator. Procurement of both regioisomers allows direct head-to-head profiling in a panel of necroptosis-related kinases (RIP1, RIP3, MLKL) to determine whether the ortho-fluoro substitution confers any selectivity advantage.

Nitro-Pyrazole Scaffold Diversification for Kinase Libraries

As part of kinase-focused screening libraries, this compound offers a rare halogen combination (Cl + F at ortho,ortho positions) on the 1-benzyl-3-nitropyrazole scaffold, complementing the more common 2,4-dichloro, 2-chloro, and 4-chloro congeners. The Sigma-Aldrich AldrichCPR designation underscores its relative scarcity, making it a valuable diversity element for libraries aimed at identifying novel kinase inhibitor chemotypes. Researchers constructing such libraries should note the AS-IS quality assurance and incorporate internal QC by ¹H NMR against the SpectraBase reference (Compound ID rSZjb0X269 [2]) before committing the compound to high-throughput screening.

Negative Control Development for Necroptosis Assays

Given the established SAR that the 3-nitro group is essential for RIP1 kinase inhibition [1], researchers may repurpose this scaffold by reducing the 3-nitro group to a 3-amino analog (accessible via catalytic hydrogenation) to generate a matched molecular pair for use as a negative control in necroptosis assays. The 2-chloro-6-fluorobenzyl group remains constant between the nitro (active pharmacophore) and amino (inactive) forms, enabling clean attribution of any biological effect to the nitro group. This approach leverages the unique benzyl substitution pattern to create a control compound that differs from the active probe only at the pharmacophoric group.

Application
Selection Property
Validation Focus
SAR expansion beyond 2,4-dichloro lead
Ortho,ortho-Cl/F substitution pattern
RIP1 binding pose and selectivity shift review
Fluorine regioisomer selectivity profiling
Identical MW, distinct fluorine position
Ortho vs. para fluoro kinase selectivity endpoints
Kinase-focused screening library diversification
Rare Cl/F ortho,ortho halogen combination
Internal QC by ¹H NMR against SpectraBase reference
Matched molecular pair negative control development
3-Nitro to 3-amino reduction capability
Necroptosis assay control with conserved benzyl motif

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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